molecular formula C9H6N2O B13576345 4-Isocyanato-2-methylbenzonitrile

4-Isocyanato-2-methylbenzonitrile

Cat. No.: B13576345
M. Wt: 158.16 g/mol
InChI Key: NPEYQFRHWIJYSO-UHFFFAOYSA-N
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Description

4-Isocyanato-2-methylbenzonitrile is a chemical compound that belongs to the family of aromatic isocyanates. It is known for its reactivity and versatility in various chemical processes. The molecular formula of this compound is C9H6N2O, and it has a molecular weight of 158.2 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Isocyanato-2-methylbenzonitrile can be synthesized through several methods. One common approach involves the reaction of 2-methylbenzonitrile with phosgene in the presence of a base. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to maintain consistent reaction conditions. This method allows for the efficient production of the compound on a larger scale .

Chemical Reactions Analysis

Types of Reactions

4-Isocyanato-2-methylbenzonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: It can participate in nucleophilic substitution reactions, where the isocyanate group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in reactions with this compound include reducing agents like lithium aluminum hydride (LiAlH4) for reduction reactions and oxidizing agents like potassium permanganate (KMnO4) for oxidation reactions. Reaction conditions vary depending on the desired product but often involve controlled temperatures and inert atmospheres .

Major Products Formed

The major products formed from reactions involving this compound include amines, oxides, and substituted aromatic compounds. These products are valuable intermediates in various chemical synthesis processes .

Scientific Research Applications

4-Isocyanato-2-methylbenzonitrile has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is employed in the development of bioactive molecules and pharmaceuticals.

    Medicine: It serves as an intermediate in the synthesis of drugs and therapeutic agents.

    Industry: this compound is used in the production of polymers, coatings, and adhesives

Mechanism of Action

The mechanism of action of 4-Isocyanato-2-methylbenzonitrile involves its reactivity with nucleophiles. The isocyanate group (-N=C=O) readily reacts with nucleophilic species, leading to the formation of ureas, carbamates, and other derivatives. This reactivity is exploited in various chemical synthesis processes to create a wide range of products.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-Isocyanato-2-methylbenzonitrile include:

    4-Isothiocyanato-2-(trifluoromethyl)benzonitrile: This compound has a similar structure but contains a thiocyanate group instead of an isocyanate group.

    4-Fluoro-2-methylbenzonitrile: This compound has a fluorine atom in place of the isocyanate group.

Uniqueness

This compound is unique due to its specific reactivity and the presence of both an isocyanate and a nitrile group. This combination allows for a diverse range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C9H6N2O

Molecular Weight

158.16 g/mol

IUPAC Name

4-isocyanato-2-methylbenzonitrile

InChI

InChI=1S/C9H6N2O/c1-7-4-9(11-6-12)3-2-8(7)5-10/h2-4H,1H3

InChI Key

NPEYQFRHWIJYSO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)N=C=O)C#N

Origin of Product

United States

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